Ethyl 2-(2-hydroxybenzoyl)benzoate
Description
Contextualization within Benzoate (B1203000) Ester Chemistry
Benzoate esters are a well-established class of organic compounds characterized by the ester functional group formed from benzoic acid and an alcohol. These compounds are prevalent in both natural and synthetic chemistry, serving as key intermediates, functional motifs in larger molecules, and compounds with direct applications. The reactivity of benzoate esters is primarily centered around the ester linkage, which can undergo hydrolysis, transesterification, and reduction.
The general structure of a benzoate ester allows for a wide range of derivatives, depending on the substituents on both the benzene (B151609) ring and the alcohol-derived portion. These substitutions significantly influence the ester's physical and chemical properties, including its electronic character, steric hindrance, and ultimately, its reactivity. For instance, the stability of benzoate esters towards hydrolysis can be modulated by the nature of the alcohol component. nih.gov A study on the hydrolysis of various benzoate esters demonstrated that the rate of hydrolysis is influenced by the size of the alkoxy group. nih.gov
The synthesis of benzoate esters can be achieved through several methods, with the Fischer-Speier esterification of benzoic acid with an alcohol under acidic catalysis being a classic approach. guidechem.com Alternative methods include the reaction of an alcohol with benzoyl chloride, often in the presence of a base like pyridine, or through transesterification from another benzoate ester. acs.orgorganic-chemistry.org These synthetic routes offer versatility in accessing a diverse array of benzoate esters with tailored properties.
Historical Perspectives on (Hydroxybenzoyl)benzoate Analogues
The study of (hydroxybenzoyl)benzoate analogues is intrinsically linked to the broader history of organic synthesis and the exploration of phenolic and carboxylic acid derivatives. The development of synthetic methods for creating ester linkages and introducing hydroxyl groups onto aromatic rings laid the groundwork for the synthesis of these more complex structures. Early investigations into the reactions of salicylic (B10762653) acid and its derivatives were pivotal. For example, the esterification of salicylic acid to produce compounds like ethyl salicylate (B1505791) (ethyl 2-hydroxybenzoate) is a foundational reaction in this area. guidechem.comnist.govnist.gov
A significant area of research involving structures related to (hydroxybenzoyl)benzoates has been the synthesis of xanthones. nih.govresearchgate.net Xanthones are a class of heterocyclic compounds that can be synthesized from 2-hydroxybenzophenones, which are structurally related to (hydroxybenzoyl)benzoates. The intramolecular cyclization of these precursors is a key step in forming the xanthone (B1684191) core. nih.gov The exploration of different catalysts and reaction conditions to improve the efficiency of these cyclizations has been a continuous effort in the field. nih.gov
More recent developments have focused on creating more complex (hydroxybenzoyl)benzoate analogues, such as Diethylamino hydroxybenzoyl hexyl benzoate (DHHB), which is utilized as a UVA filter in sunscreens. wikipedia.orgtypology.com The synthesis of DHHB involves the reaction of a substituted aminophenol with a benzoic acid derivative, highlighting the modular nature of these syntheses. wikipedia.orgchemicalbook.com These modern applications underscore the continued relevance and evolution of research into (hydroxybenzoyl)benzoate structures.
Significance of the 2-Hydroxybenzoyl Moiety in Chemical Research
The 2-hydroxybenzoyl moiety, also known as the salicyl group, is a key structural feature that imparts significant chemical properties to a molecule. The presence of a hydroxyl group ortho to the benzoyl carbonyl group allows for intramolecular hydrogen bonding. This interaction influences the conformation of the molecule and can affect its reactivity and physical properties, such as its acidity and spectroscopic characteristics.
In the context of Ethyl 2-(2-hydroxybenzoyl)benzoate, the 2-hydroxybenzoyl moiety is crucial for its role as a precursor in various synthetic transformations. One of the most notable applications is in the synthesis of xanthones. nih.govresearchgate.net The intramolecular cyclization reaction, often promoted by acid catalysts, proceeds via the nucleophilic attack of the hydroxyl group onto the ester carbonyl or a related activated species, leading to the formation of the tricyclic xanthone skeleton. nih.gov
Furthermore, the 2-hydroxybenzoyl group is a recognized structural motif in various biologically active compounds. For instance, derivatives of N-benzoyl-2-hydroxybenzamides have been investigated for their activity against various parasites. nih.gov The ability of the 2-hydroxybenzoyl group to coordinate with metal ions and participate in hydrogen bonding interactions is often a key factor in the biological activity of these molecules. The study of benzoin (B196080) compounds, which share structural similarities, has also highlighted the importance of the hydroxybenzoyl-type structure in medicinal chemistry research. nih.gov
The reactivity of the 2-hydroxybenzoyl moiety also allows for further functionalization. The hydroxyl group can be alkylated or acylated to produce a variety of derivatives with modified properties. This versatility makes compounds containing the 2-hydroxybenzoyl moiety valuable building blocks in organic synthesis for the construction of more complex molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-hydroxybenzoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-2-20-16(19)12-8-4-3-7-11(12)15(18)13-9-5-6-10-14(13)17/h3-10,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQRLJDRKMGXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322232 | |
| Record name | ethyl 2-(2-hydroxybenzoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7494-43-1 | |
| Record name | NSC400732 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400732 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(2-hydroxybenzoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for Ethyl 2 2 Hydroxybenzoyl Benzoate
Established Synthetic Pathways for Benzoate (B1203000) Esters
The traditional synthesis of benzoate esters like Ethyl 2-(2-hydroxybenzoyl)benzoate relies on robust and time-tested chemical reactions. These methods are characterized by their reliability and widespread use in the chemical industry.
Esterification Methodologies
The final and crucial step in producing this compound is the esterification of its precursor, 2-(2-hydroxybenzoyl)benzoic acid.
Fischer-Speier Esterification : This is the most common method, involving the reaction of 2-(2-hydroxybenzoyl)benzoic acid with ethanol (B145695) in the presence of a strong acid catalyst. quora.comrsc.org Concentrated sulfuric acid is a typical catalyst for this type of reaction. rsc.orgepo.org The reaction is heated to accelerate the formation of the ester, and the water produced as a byproduct is often removed to shift the equilibrium towards the product side, thereby increasing the yield. epo.org
Coupling Agent-Mediated Esterification : An alternative approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC). In this method, the carboxylic acid is activated by the coupling agent, facilitating the reaction with the alcohol. This process can be carried out under milder conditions than Fischer-Speier esterification. chemicalbook.comguidechem.com For instance, the synthesis of a similar compound, diethylamino hydroxybenzoyl hexyl benzoate (DHHB), utilizes DCC in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.comguidechem.com
Carbonyl Coupling Reactions
The synthesis of the core molecular structure, the 2-hydroxybenzophenone (B104022) backbone, is a critical preliminary step. This is typically achieved through a Friedel-Crafts acylation reaction, a classic example of a carbonyl coupling reaction.
In this key reaction, phthalic anhydride (B1165640) is reacted with a substituted phenol (B47542). For the synthesis of the parent acid of this compound, phthalic anhydride would be reacted with phenol. The synthesis of the closely related UV filter DHHB follows this pathway, where phthalic anhydride is reacted with 3-N,N-diethylaminophenol in a suitable solvent like toluene (B28343) to produce the intermediate acid, 2-(4'-diethylamino-2'-hydroxybenzoyl)benzoic acid. epo.orgresearchgate.net This intermediate is then isolated before being esterified. The electrophilic attack of the acyl group from the anhydride onto the electron-rich phenol ring forms the carbon-carbon bond that creates the benzophenone (B1666685) structure. thermofisher.com
Novel and Green Chemistry Approaches in Synthesis
In response to the growing need for sustainable chemical manufacturing, new methods focusing on environmental and economic benefits are being developed. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.gov
Catalytic Systems for Ester Formation
Modern catalysis offers cleaner and more efficient alternatives to traditional strong acid catalysts.
Enzymatic Catalysis : Lipases are enzymes that can effectively catalyze esterification reactions under mild conditions. rsc.org The use of immobilized lipases, such as lipase (B570770) B from Candida antarctica (often sold as Novozym® 435), allows for easy separation from the reaction mixture and reuse of the catalyst. rsc.orgmdpi.com This biocatalytic approach avoids the use of corrosive acids and minimizes byproduct formation.
Solid Acid Catalysts : Heterogeneous solid acid catalysts, such as metal composite oxides, are being employed to replace liquid acids like sulfuric acid. google.com These solid catalysts are non-corrosive, easily filtered out of the reaction mixture for reuse, and simplify the process flow, eliminating the production of acidic waste streams. google.com
Microwave-Assisted Synthesis : The application of microwave heating can dramatically reduce reaction times and improve yields. cibtech.org For the synthesis of ethyl benzoate, using expandable graphite (B72142) as a catalyst under microwave irradiation has been shown to be a highly efficient method, achieving high yields in a significantly shorter time compared to conventional heating. cibtech.org
Environmentally Benign Reaction Conditions
Adopting green reaction conditions is a core principle of modern chemical synthesis, aiming to minimize environmental impact. jddhs.com
Solvent-Free Systems : Conducting esterification reactions without a solvent (in a "solvent-free" system) is a significant green advantage. rsc.orgmdpi.com Often, one of the reactants, such as the alcohol, can be used in excess to also serve as the reaction medium. This reduces waste and simplifies purification.
Vacuum Application : The removal of the water byproduct from the esterification reaction can be efficiently achieved by applying a vacuum. rsc.org This not only drives the reaction to completion, increasing the yield, but also avoids the need for chemical drying agents.
Photochemical Synthesis : Photochemistry, which uses light to initiate chemical reactions, presents an innovative pathway. jddhs.com The final step in one reported synthesis of DHHB involves exposing a precursor to UV-B radiation to form the desired 2-hydroxybenzophenone structure. chemicalbook.comguidechem.com This method can often be performed at ambient temperatures, reducing energy consumption. jddhs.com
Optimization of Reaction Parameters and Yield Enhancement
To maximize the efficiency and economic viability of synthesizing this compound, careful optimization of reaction parameters is essential. This involves a systematic study of how different variables affect the reaction outcome, particularly the final product yield.
Key parameters that are typically optimized include:
Temperature : The reaction rate is highly dependent on temperature. For acid-catalyzed esterifications, a temperature range of 70-80°C is common for lab-scale preparations, while industrial processes for analogous compounds may operate at higher temperatures, such as 145-150°C, to reduce reaction time. rsc.orggoogle.com
Catalyst Loading : The amount of catalyst used must be optimized. Too little catalyst will result in a slow reaction, while too much may not significantly increase the yield further and can complicate purification. For example, in the synthesis of a DHHB analog, the catalyst amount was optimized to 0.2-0.3% of the starting acid's mass. google.com
Reaction Time : The duration of the reaction is monitored to ensure it proceeds to completion without causing degradation of the product or reactants. For instance, a reaction time of 5-6 hours was found to be optimal in a patented process for a similar ester. google.com
The table below illustrates how varying reaction parameters can influence the yield of ethyl benzoate in a microwave-assisted synthesis using expandable graphite as a catalyst. cibtech.org
| Parameter | Value | Ethyl Benzoate Yield (%) |
| Benzoic Acid to Ethanol Mole Ratio | 1:1 | 32.5 |
| 1:3 | 53.6 | |
| 1:4 | 67.1 | |
| 1:5 | 69.4 | |
| 1:7 | 70.1 | |
| Reaction Temperature (°C) | < 69 | 0 |
| > 69 | 55.1 | |
| 85 | 80.1 | |
| Catalyst Dosage (wt%) | 2 | 51.3 |
| 4 | 60.2 | |
| 6 | 74.3 | |
| 8 | 80.1 | |
| 10 | 80.5 |
This interactive table is based on data for the synthesis of ethyl benzoate, a structurally related compound, and demonstrates the principles of optimizing reaction parameters.
Mechanistic Investigations of Synthetic Routes
The synthesis of this compound, a benzophenone derivative, can be achieved through several strategic pathways. The mechanistic underpinnings of these routes are primarily centered around classical organic reactions such as Friedel-Crafts acylation and Fischer esterification. Understanding these mechanisms is crucial for optimizing reaction conditions and maximizing product yield. Two plausible synthetic routes and their detailed mechanisms are explored below.
Route 1: Two-Step Synthesis via Friedel-Crafts Acylation and Subsequent Esterification
This common and versatile approach involves two distinct stages: the initial acylation of a phenol with phthalic anhydride to form a carboxylic acid intermediate, followed by the esterification of this intermediate with ethanol.
Step A: Friedel-Crafts Acylation of Phenol with Phthalic Anhydride
The first step is an intermolecular Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds with an aromatic ring. nih.gov In this case, phenol is acylated with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce 2-(2-hydroxybenzoyl)benzoic acid.
The mechanism proceeds through several key steps:
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to one of the carbonyl oxygens of phthalic anhydride. This polarization facilitates the cleavage of the C-O bond within the anhydride ring, generating a highly reactive acylium ion electrophile.
Electrophilic Aromatic Substitution: The electron-rich phenol ring acts as a nucleophile, attacking the electrophilic acylium ion. The hydroxyl group (-OH) of phenol is a strong activating group and an ortho, para-director. Due to steric hindrance from the bulky acylium ion, the attack predominantly occurs at the para position relative to the hydroxyl group. However, for the synthesis of the target precursor, the ortho attack is desired, which can be promoted under specific conditions. The attack results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Rearomatization: A base (such as the [AlCl₃(OH)]⁻ complex or another molecule in the reaction mixture) abstracts a proton from the carbon atom bearing the new substituent. This restores the aromaticity of the ring.
Hydrolysis: An aqueous workup protonates the phenoxide and carboxylate groups, yielding the final product of this stage, 2-(2-hydroxybenzoyl)benzoic acid.
Step B: Fischer-Speier Esterification
The second step involves the esterification of the carboxylic acid group of 2-(2-hydroxybenzoyl)benzoic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.com This reaction is a classic example of nucleophilic acyl substitution.
The mechanism is as follows:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.
Nucleophilic Attack by Ethanol: An ethanol molecule, acting as a nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate that came from the ethanol molecule) to one of the hydroxyl groups. This turns the hydroxyl group into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated ester is then deprotonated by a weak base (such as water or another ethanol molecule) to yield the final product, this compound, and regenerate the acid catalyst.
| Fischer Esterification: Key Stages | Description |
| Catalyst | Strong acid (e.g., H₂SO₄) |
| Reactants | 2-(2-hydroxybenzoyl)benzoic acid, Ethanol |
| Key Intermediate | Protonated tetrahedral intermediate |
| Leaving Group | Water (H₂O) |
| Product | This compound |
Route 2: Direct Friedel-Crafts Acylation of Ethyl Salicylate (B1505791)
An alternative, more direct route involves the Friedel-Crafts acylation of ethyl salicylate with benzoyl chloride, catalyzed by a Lewis acid like aluminum chloride. oregonstate.edu This method constructs the benzophenone skeleton in a single step.
The mechanism for this route is also a classic electrophilic aromatic substitution:
Generation of the Benzoyl Cation: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of benzoyl chloride and abstracts it, forming a highly electrophilic benzoyl cation (an acylium ion) and the [AlCl₄]⁻ complex.
Electrophilic Attack: The aromatic ring of ethyl salicylate is the nucleophile. The ring is activated by the hydroxyl group (-OH) and deactivated by the ester group (-COOEt). The hydroxyl group is a powerful ortho, para-director, while the ester group is a meta-director. The activating and ortho, para-directing effect of the hydroxyl group dominates. The attack will therefore be directed to the positions ortho or para to the -OH group. The para position (C5) is the most likely site of acylation due to reduced steric hindrance compared to the ortho position (C3).
Formation of Sigma Complex: The attack of the aromatic ring on the benzoyl cation forms a resonance-stabilized sigma complex.
Restoration of Aromaticity: A base, likely the [AlCl₄]⁻ complex, removes the proton from the carbon atom where the benzoyl group has been added, restoring the aromatic system.
Workup: The reaction is quenched, typically with a dilute acid, to decompose the aluminum chloride complexes and yield the final product, this compound.
| Direct Friedel-Crafts Acylation: Mechanistic Overview | Details |
| Catalyst | Lewis Acid (e.g., AlCl₃) |
| Aromatic Substrate | Ethyl salicylate |
| Acylating Agent | Benzoyl chloride |
| Electrophile | Benzoyl cation (C₆H₅CO⁺) |
| Key Directing Group | Hydroxyl group (-OH) |
| Product | This compound |
Detailed studies, potentially using computational methods like Density Functional Theory (DFT), could further elucidate the transition states and energy profiles of these reaction pathways, providing deeper insight into the factors controlling regioselectivity and reaction efficiency. researchgate.net
Advanced Spectroscopic and Structural Characterization of Ethyl 2 2 Hydroxybenzoyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
Proton NMR (¹H NMR) Chemical Shift Analysis
Proton NMR spectroscopy of Ethyl 2-(2-hydroxybenzoyl)benzoate reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons typically appear as multiplets in the downfield region of the spectrum, a result of their varied electronic environments. The protons of the ethyl group exhibit characteristic splitting patterns: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from coupling with the adjacent protons. ucalgary.ca The chemical shift of the methylene protons is notably downfield due to the deshielding effect of the neighboring oxygen atom of the ester group. ucalgary.ca A very downfield signal, often appearing as a singlet, is characteristic of the hydroxyl (-OH) proton, a feature that is confirmed by its disappearance upon D₂O exchange.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | ~7.20-8.00 | Multiplet |
| -OH | ~12.61 | Singlet |
| -OCH₂CH₃ | ~4.12 | Quartet |
| -OCH₂CH₃ | ~1.20 | Triplet |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) Resonance Assignments
The ¹³C NMR spectrum of this compound provides a count of the non-equivalent carbon atoms in the molecule. vaia.com The spectrum typically shows nine distinct signals, corresponding to the nine carbon atoms in the structure. The carbonyl carbons of the ester and ketone groups are the most deshielded, appearing at the lowest field (highest ppm values). ucalgary.ca The aromatic carbons resonate in the intermediate region of the spectrum, with their specific shifts influenced by the substituents on the benzene (B151609) rings. The carbons of the ethyl group are the most shielded, appearing at the highest field (lowest ppm values). ucalgary.ca
Table 2: ¹³C NMR Resonance Assignments for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O (ester) | ~165.5-167.0 |
| C=O (ketone) | ~190+ |
| Aromatic C-O | ~160 |
| Aromatic C | ~122-136 |
| -OCH₂CH₃ | ~61 |
| -OCH₂CH₃ | ~14 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for confirming the connectivity of atoms within the this compound molecule. COSY spectra establish correlations between coupled protons, for instance, confirming the adjacency of the methylene and methyl protons of the ethyl group. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹H and ¹³C NMR signals.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing insights into its functional groups and bonding.
Hydrogen Bonding Interactions via IR Spectroscopy
Infrared spectroscopy is a particularly useful tool for studying hydrogen bonding. In this compound, the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the benzoyl group can be inferred from the position and shape of the O-H stretching band. youtube.com This intramolecular hydrogen bond causes a significant broadening and a shift to lower frequency of the O-H band compared to a free hydroxyl group. libretexts.orgyoutube.com The study of the concentration dependence of the IR spectrum can help distinguish between intramolecular and intermolecular hydrogen bonding. youtube.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of a molecule provides insights into its electronic transitions and the nature of its chromophores. For this compound, the spectrum is expected to be a composite of its two main chromophoric systems: the 2-hydroxybenzophenone (B104022) moiety and the ethyl benzoate (B1203000) moiety.
Electronic Transitions and Chromophoric Analysis
The primary chromophore in this compound is the benzophenone (B1666685) structure, which typically exhibits two main absorption bands in the ultraviolet region. These correspond to π → π* and n → π* electronic transitions. The 2-hydroxy substitution is known to influence these transitions significantly.
The intense absorption band at shorter wavelengths is attributed to the π → π* transition of the conjugated aromatic system. For benzophenone itself, this transition is typically observed around 250 nm. The presence of the hydroxyl group ortho to the carbonyl can cause a bathochromic (red) shift of this band.
The less intense, longer-wavelength absorption is due to the n → π* transition of the carbonyl group's non-bonding electrons. In many benzophenone derivatives, this band is observed between 300 and 380 nm. The intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen in 2-hydroxybenzophenone derivatives plays a crucial role in the electronic properties and can lead to a significant red shift of the n → π* transition.
Based on data from related benzophenone derivatives, the expected UV-Vis absorption maxima for this compound are summarized in the table below. nih.govresearchgate.netmdpi.com
| Expected Electronic Transition | Approximate Wavelength Range (nm) | Typical Molar Absorptivity (ε) |
| π → π | 250 - 290 | High |
| n → π | 320 - 380 | Low to Moderate |
Solvent Effects on UV-Vis Spectra
The polarity of the solvent can significantly influence the position of UV-Vis absorption bands, a phenomenon known as solvatochromism.
For the n → π* transition, an increase in solvent polarity generally leads to a hypsochromic (blue) shift. This is because polar solvents can stabilize the non-bonding electrons in the ground state more than the excited state, thus increasing the energy required for the transition. Protic solvents, capable of hydrogen bonding, can have an even more pronounced blue-shifting effect on the n → π* band.
Conversely, the π → π* transition typically undergoes a bathochromic (red) shift with increasing solvent polarity. Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, reducing the energy gap for the transition.
The intramolecular hydrogen bond in this compound is a key factor. In non-polar solvents, this internal hydrogen bond is expected to be strong. In polar, protic solvents, there can be competition between intramolecular and intermolecular hydrogen bonding with the solvent molecules, which can affect the absorption spectrum. nih.govnih.govnih.gov
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be calculated from its molecular formula, C₁₆H₁₄O₄.
| Parameter | Value |
| Molecular Formula | C₁₆H₁₄O₄ |
| Monoisotopic Mass | 270.0892 u |
| Molecular Weight | 270.28 g/mol |
Fragmentation Pathways and Isomeric Differentiation
In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound is expected to undergo characteristic fragmentation. Key fragmentation pathways for esters and benzophenones can be predicted.
A common fragmentation for ethyl esters is the loss of an ethoxy radical (•OCH₂CH₃, 45 u) or an ethylene (B1197577) molecule (C₂H₄, 28 u) via a McLafferty rearrangement if a gamma-hydrogen is available. For aromatic ketones like benzophenone, cleavage adjacent to the carbonyl group is common.
Expected fragmentation pathways for this compound include:
Loss of the ethoxy group (C₂H₅O•) to form a stable acylium ion.
Cleavage of the bond between the two aromatic rings.
Loss of carbon monoxide (CO) from fragment ions.
The differentiation of this compound from its isomers, such as those with different substitution patterns on the aromatic rings, can be achieved by analyzing the unique fragmentation patterns that arise from the specific positions of the substituents. For instance, an "ortho effect" can lead to characteristic fragments in ortho-substituted compounds that are not observed in their meta or para isomers.
Single-Crystal X-ray Diffraction Analysis
While no specific single-crystal X-ray diffraction data for this compound has been reported in the surveyed literature, analysis of related benzophenone and benzoate derivatives allows for a prediction of its likely solid-state structure. nih.govnih.gov
It is anticipated that the molecule would adopt a conformation that allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the benzoyl group. This would result in a nearly planar six-membered ring system. The dihedral angle between the two phenyl rings of the benzophenone core is a key structural parameter and is influenced by steric hindrance from the substituents. In many benzophenone derivatives, this angle is typically in the range of 40-60 degrees.
Molecular Conformation and Stereochemistry
The molecular conformation of this compound in the solid state would be determined by the spatial arrangement of its constituent atoms. This includes the planarity of the two benzene rings, the orientation of the ester and ketone functional groups, and the torsion angles between different parts of the molecule.
The stereochemistry of this compound is achiral as it does not possess a stereocenter. Therefore, it does not exhibit enantiomerism or diastereomerism.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, these would include:
π-π Stacking: The aromatic rings of adjacent molecules could engage in π-π stacking interactions, where the electron-rich π systems overlap. The geometry of this stacking (e.g., face-to-face or offset) would be a key feature of the crystal packing.
C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen bonds and oxygen atoms of the ester or ketone groups could also play a role in stabilizing the crystal structure.
Hydrogen Bonding Networks in the Solid State
As previously mentioned, a strong intramolecular hydrogen bond is anticipated within the this compound molecule. In the solid state, this would be the primary hydrogen bonding interaction.
The potential for intermolecular hydrogen bonding is limited as the primary hydrogen bond donor (the -OH group) is already engaged intramolecularly. However, weak C-H···O hydrogen bonds, as mentioned above, could form a network of interactions extending throughout the crystal lattice. These weaker interactions, while less significant than conventional O-H···O or N-H···O bonds, collectively contribute to the stability and organization of the crystal structure. The specific nature and geometry of this network, including the formation of chains, sheets, or three-dimensional arrays, would be revealed by a detailed crystallographic analysis.
Computational Chemistry and Theoretical Investigations of Ethyl 2 2 Hydroxybenzoyl Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. Methodologies like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for investigating the ground and excited state properties of molecules like Ethyl 2-(2-hydroxybenzoyl)benzoate.
Density Functional Theory (DFT) for Ground State Geometries
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other ground-state properties. For derivatives of benzophenone (B1666685) and benzoic acid, DFT calculations, often using the B3LYP hybrid functional with a basis set such as 6-311++G(d,p), are employed to determine the most stable conformation (ground state geometry). researchgate.net
The optimization process systematically alters the molecule's geometry to find the lowest energy arrangement. For this compound, this involves determining the rotational positions of the phenyl rings and the ethyl ester group to minimize steric hindrance and maximize stabilizing interactions, such as the intramolecular hydrogen bond between the hydroxyl group and the ketone's carbonyl oxygen. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. Studies on similar substituted benzophenones confirm that DFT provides a solid understanding of steric and electronic effects on molecular geometry. iaea.orgresearchgate.net
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of structurally similar molecules.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | ||
| C=O (ketone) | ~1.24 Å | |
| C=O (ester) | ~1.21 Å | |
| C-O (ester) | ~1.35 Å | |
| O-H (hydroxyl) | ~0.97 Å | |
| C-C (inter-ring) | ~1.50 Å | |
| Bond Angles | ||
| Phenyl-C-Phenyl | ~118° | |
| O=C-O (ester) | ~124° | |
| Dihedral Angle | ||
| Phenyl Ring 1 - Phenyl Ring 2 | ~50-60° |
Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronic excited states. wsu.edu It is a common method for calculating vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum, and the associated oscillator strengths, which relate to the intensity of the absorption band. cecam.org
For aromatic ketones like this compound, TD-DFT calculations can predict the energies of key electronic transitions, such as the n → π* transition involving the non-bonding electrons of the carbonyl oxygen and the π → π* transitions within the aromatic system. scialert.net Functionals like CAM-B3LYP are often noted for their accuracy in calculating excitation energies, especially for charge-transfer states. researchgate.netnih.gov The calculations are typically performed on the DFT-optimized ground state geometry in both gas phase and in various solvents to simulate experimental conditions. scialert.net The results help assign the absorption bands observed in experimental spectra to specific electronic transitions within the molecule. nih.gov
Table 2: Predicted TD-DFT Electronic Excitation Data for this compound (Illustrative) Note: Values are illustrative and depend on the specific functional, basis set, and solvent model used.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 (n → π) | ~3.5 | ~354 | ~0.02 |
| S0 → S2 (π → π) | ~4.4 | ~282 | ~0.35 |
| S0 → S3 (π → π*) | ~5.1 | ~243 | ~0.50 |
Molecular Orbital Analysis
Molecular orbital (MO) analysis provides a detailed picture of the electron distribution and energy levels within a molecule, which is crucial for understanding its chemical reactivity and electronic properties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
For this compound, the HOMO is expected to be localized primarily on the hydroxy-substituted phenyl ring, as the hydroxyl group is a strong electron-donating group that raises the energy of the π-orbitals. The LUMO is anticipated to be distributed across the benzoyl moiety, particularly the carbonyl group and the adjacent phenyl ring, which act as the primary electron-accepting part of the molecule. iaea.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Orbital | Energy (eV) | Description |
| HOMO | ~ -6.2 | Localized on the hydroxy-phenyl ring |
| LUMO | ~ -1.8 | Localized on the benzoyl system |
| HOMO-LUMO Gap | ~ 4.4 | Indicates high stability |
Natural Bond Orbital (NBO) Analysis for Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into localized bonds and lone pairs, providing a chemically intuitive Lewis-like structure. q-chem.com This method is particularly useful for analyzing intramolecular interactions, such as charge transfer and hyperconjugation. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. libretexts.orgchemrxiv.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.
Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.
Green regions represent areas of neutral or near-zero potential.
For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, as they are the most electronegative atoms with lone pairs of electrons. These sites represent the primary centers for hydrogen bonding and coordination. The most positive potential (blue) would be located on the hydroxyl hydrogen atom, making it the primary site for deprotonation. The aromatic hydrogens would also show a lesser degree of positive potential. The carbon backbone and the ethyl group would be largely neutral (green). This visual representation is invaluable for predicting how the molecule will interact with other molecules, such as receptors or solvents. chemrxiv.org
No Publicly Available Research Found for "this compound"
Despite extensive searches of scientific databases and public chemical registries, no computational chemistry or theoretical investigation data could be located for the specific chemical compound "this compound."
Efforts to identify this compound by its name, potential alternative nomenclatures, and structural components did not yield any relevant scholarly articles or database entries. This lack of information prevents the creation of a scientifically accurate article based on the provided outline, which includes detailed sections on reactive site prediction, electrostatic interactions, conformational analysis, and simulated spectroscopic data.
The requested topics require specific research findings that are not present in the public domain for a compound with this exact name. It is possible that "this compound" is a novel compound, a specific internal designation not used in published literature, or an incorrect nomenclature.
Without any foundational research data, it is impossible to generate the thorough, informative, and scientifically accurate content required for the specified article sections. Therefore, the article on the computational chemistry and theoretical investigations of "this compound" cannot be produced at this time.
Scientific Data on the Photophysical and Photochemical Behavior of this compound Remains Limited
The investigation into the photophysical and photochemical behavior of a compound is crucial for understanding its interaction with light and its potential applications, for instance, in photostability, photosensitization, or as a fluorescent probe. Such studies typically involve determining key parameters like fluorescence quantum yields, lifetimes, and the mechanisms of energy dissipation from an excited state.
For the closely related compound, Diethylamino hydroxybenzoyl hexyl benzoate (B1203000) (DHHB), research has shown that its photostability is a key feature for its use as a UVA filter. mdpi.comwikipedia.org Studies on DHHB have explored its fluorescence properties and quenching mechanisms, often in the context of its interaction with other UV absorbers in sunscreen formulations. nih.gov The photophysical properties of DHHB are also known to be influenced by factors such as the solvent environment. mdpi.comresearchgate.net
Efforts to locate specific data on the photoinduced electron transfer (PIET) mechanisms, including intramolecular dynamics and the influence of substituents and solvents, for this compound have been unsuccessful. Similarly, there is a lack of published data on its fluorescence quantum yields, lifetimes, and quenching mechanisms. While general principles of fluorescence quenching, such as static and dynamic quenching, are well-established, their specific application to this compound has not been documented in the accessible scientific literature. nih.govnih.gov
Further research, including experimental measurements and computational modeling, would be necessary to elucidate the detailed photophysical and photochemical characteristics of this compound as outlined in the requested article structure. Without such dedicated studies, a scientifically accurate and detailed article on this specific compound cannot be generated at this time.
Photophysical and Photochemical Behavior of Ethyl 2 2 Hydroxybenzoyl Benzoate
Photoisomerization and Photochromism
Photoisomerization involves a light-induced reversible transformation of a molecule between two isomeric forms with different absorption spectra. This phenomenon is a form of photochromism. For compounds like Ethyl 2-(2-hydroxybenzoyl)benzoate, the primary photochemical event following UV excitation is an ultrafast excited-state intramolecular proton transfer (ESIPT). nih.goviphy.ac.cnnih.gov In this process, the proton from the phenolic hydroxyl group transfers to the carbonyl oxygen, leading to the formation of a transient keto-tautomer in the excited state.
The ESIPT process is exceptionally rapid, occurring on the femtosecond to picosecond timescale. iphy.ac.cnnih.gov This rapid, non-radiative decay pathway is a crucial factor in the high photostability of 2-hydroxybenzophenone (B104022) derivatives. By quickly converting the electronic excitation energy into vibrational energy within the keto-tautomer, the molecule efficiently dissipates the absorbed energy and returns to the ground state, minimizing the opportunity for photodegradation reactions.
While ESIPT is a form of tautomerization, it is important to distinguish it from photoisomerization that leads to stable or metastable photoisomers at room temperature. For many 2-hydroxybenzophenone derivatives, the keto-tautomer formed in the excited state is unstable in the ground state and rapidly reverts to the original enol form. This rapid reversal prevents the observation of significant photochromism under normal conditions.
Studies on the related compound, Diethylamino hydroxybenzoyl hexyl benzoate (B1203000) (DHHB), indicate that its high photostability is due to the absence of a C=C double bond that could undergo photodegradation through isomerization. This suggests that for compounds with a similar core structure to this compound, significant photoisomerization leading to stable photoproducts is not a primary decay pathway.
However, the solvent environment can influence the dynamics of the excited state. In certain solvents, conformational heterogeneity in the ground state may lead to different ESIPT dynamics. nih.gov For instance, the presence of different conformers could result in variations in the efficiency and pathway of the proton transfer.
Table 1: Key Photochemical Processes in 2-Hydroxybenzophenone Derivatives
| Process | Description | Timescale | Significance |
| Excited-State Intramolecular Proton Transfer (ESIPT) | Transfer of a proton from the phenolic -OH to the carbonyl C=O in the excited state, forming a keto-tautomer. | Femtoseconds to Picoseconds iphy.ac.cnnih.gov | Primary deactivation pathway, contributes to high photostability. |
| Vibrational Relaxation | Dissipation of excess vibrational energy from the excited keto-tautomer to the surrounding solvent. | Picoseconds iphy.ac.cn | Further dissipates absorbed energy as heat. |
| Internal Conversion | Non-radiative decay from the excited state to the ground state. | Picoseconds | Efficiently returns the molecule to its original state. |
| Intersystem Crossing (ISC) | Transition from the singlet excited state to a triplet state. | Can occur, but often less efficient than ESIPT. | May lead to photosensitized reactions. |
Energy Transfer Processes
Once a molecule absorbs a photon and is promoted to an electronic excited state, it can transfer this excess energy to other molecules. This process, known as intermolecular energy transfer, is a fundamental aspect of photochemistry. For this compound, the efficiency and nature of energy transfer processes are closely linked to the lifetime and character of its excited states.
The dominant and extremely rapid ESIPT process in 2-hydroxybenzophenone derivatives significantly shortens the lifetime of the initially populated singlet excited state (S1). This short lifetime limits the efficiency of intermolecular energy transfer from this state. The primary role of these molecules is often to act as photostabilizers by rapidly converting UV energy into harmless heat, rather than transferring it to other molecules that could then undergo photodegradation.
However, intersystem crossing (ISC) from the initially excited singlet state to a triplet state (T1) can occur, although it is often less efficient than the ESIPT deactivation pathway. If a triplet state is populated, it typically has a longer lifetime than the singlet state, making it a more likely candidate for intermolecular energy transfer. This triplet-triplet energy transfer can be a significant process if a suitable acceptor molecule with a lower triplet energy is present.
The solvent can also play a role in mediating energy transfer. In polar solvents, the formation of intermolecular hydrogen bonds can influence the excited-state dynamics and potentially affect the efficiency of both intramolecular and intermolecular energy transfer processes.
Table 2: Potential Energy Transfer Pathways
| Pathway | Donor | Acceptor | Conditions | Outcome |
| Singlet-Singlet Energy Transfer | Excited Singlet State (S1) of this compound | Ground State Acceptor Molecule | Spectral overlap and close proximity required. | Generally inefficient due to the short S1 lifetime caused by rapid ESIPT. |
| Triplet-Triplet Energy Transfer | Excited Triplet State (T1) of this compound | Ground State Acceptor Molecule | Donor triplet energy must be higher than acceptor triplet energy. | Can lead to sensitization of the acceptor, initiating further photochemical reactions. |
Synthesis and Characterization of Derivatives of Ethyl 2 2 Hydroxybenzoyl Benzoate
Structural Modifications of the Ester Moiety
The ester group of Ethyl 2-(2-hydroxybenzoyl)benzoate is a primary site for structural modification, allowing for changes in the compound's lipophilicity, steric bulk, and reactivity.
Homologation Strategies
Homologation of the ethyl ester involves replacing the ethyl group with longer or more complex alkyl chains. This is typically achieved through the esterification of the parent carboxylic acid, 2-(2-hydroxybenzoyl)benzoic acid, with the desired alcohol. A prominent example of this strategy is the synthesis of Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate, a widely used UV-A filter known commercially as Uvinul A Plus or DHHB. cambridgemedchemconsulting.comnih.gov In this derivative, the ethyl group is replaced by a hexyl chain, significantly increasing its molecular weight and oil solubility. The synthesis is often accomplished by reacting 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid with n-hexanol. nih.govnih.gov This modification contributes to the compound's excellent photostability and compatibility with other cosmetic ingredients. cambridgemedchemconsulting.com
| Compound Name | Structure of R Group | Molecular Formula of Derivative | Molar Mass (g/mol) |
|---|---|---|---|
| This compound | -CH₂CH₃ | C₁₆H₁₄O₄ | 270.28 |
| Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate (DHHB) | -CH₂(CH₂)₄CH₃ | C₂₄H₃₁NO₄ | 397.51 |
Isosteric Replacements
Isosteric replacement involves substituting an atom or group of atoms with another that possesses similar physical and chemical properties. In the context of the ester moiety, the ester oxygen can be replaced with groups such as an amine (NH) to form an amide, or sulfur (S) to form a thioester. While direct isosteric replacements for this compound are not extensively documented in the surveyed literature, the synthesis of N-substituted benzamide (B126) derivatives from related starting materials illustrates the chemical principles involved. For instance, N-benzoyl-2-hydroxybenzamides have been synthesized by reacting salicylamide (B354443) with various acid chlorides. researchgate.net This creates an amide linkage (-CONH-) that is isosteric to the ester linkage (-COO-). Such replacements can significantly alter properties like hydrogen bonding capability, metabolic stability, and receptor affinity. domainex.co.uk The synthesis of N-substituted 2-hydroxybenzamide derivatives often involves the reaction of a suitable benzoxazine (B1645224) precursor with an amine, such as benzylamine. mdpi.com
Derivatization at the Hydroxyl Group
The phenolic hydroxyl group on the salicyloyl ring is a key functional group that can be readily derivatized. Common modifications include etherification and esterification. For example, methylation of the hydroxyl group to form a methoxy (B1213986) group is a well-established transformation. Although a direct example for the title compound is not prevalent, the related compound Ethyl 2-(4-methoxybenzoyl)benzoate demonstrates this modification. Another common derivatization is acetylation, where the hydroxyl group is converted to an acetate (B1210297) ester using reagents like acetic anhydride (B1165640). mdpi.com Such derivatizations eliminate the intramolecular hydrogen bond between the hydroxyl group and the ketone, which can significantly alter the compound's spectroscopic properties and its UV absorption profile.
Substitutions on the Salicyloyl Ring
Modifications to the salicyloyl ring, which bears the hydroxyl group, have a profound impact on the properties of the resulting derivatives, particularly their UV absorption characteristics. The most significant commercial example is the introduction of a diethylamino group at the 4-position of the salicyloyl ring, which, combined with homologation of the ester, yields Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate (DHHB). The synthesis of the DHHB precursor, 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid, is a key step. This strong electron-donating group causes a significant bathochromic (red) shift in the UV absorption maximum, making the compound an effective UV-A filter. cambridgemedchemconsulting.com Furthermore, this ring is susceptible to other substitutions, such as chlorination. Studies have shown that DHHB can undergo chlorination to form by-products, which demonstrates that the ring can be further functionalized.
| Compound Name | Substituent on Salicyloyl Ring | Position of Substituent | Resulting Compound Class |
|---|---|---|---|
| This compound | -H (Hydrogen) | N/A | Benzophenone (B1666685) |
| Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate (DHHB) | -N(CH₂CH₃)₂ | 4 | Aminobenzophenone |
| Chlorinated DHHB | -Cl (Chlorine) | (Various) | Chloro-substituted Aminobenzophenone |
Influence of Structural Modifications on Chemical and Spectroscopic Properties
The structural modifications detailed in the preceding sections exert a significant influence on the chemical and spectroscopic properties of the derivatives.
UV/Visible Spectroscopy: The most dramatic effect is seen in the UV absorption spectrum. The parent compound, this compound, absorbs primarily in the UV-B region. The introduction of a strong electron-donating group, such as the diethylamino group in DHHB, extends the electronic conjugation and shifts the maximum absorption wavelength (λmax) deep into the UV-A range, with a λmax of 354 nm. cambridgemedchemconsulting.com Derivatization of the hydroxyl group, which disrupts the internal hydrogen bond, typically causes a hypsochromic (blue) shift.
Infrared (IR) Spectroscopy: Modification of the functional groups leads to predictable changes in the IR spectrum. Derivatization of the hydroxyl group would lead to the disappearance of the broad O-H stretching band. The formation of an amide via isosteric replacement would introduce characteristic N-H stretching and Amide I/II bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Each structural change results in a unique NMR spectrum. Homologation of the ester chain introduces new signals corresponding to the additional alkyl protons. Substitutions on the aromatic rings alter the chemical shifts and splitting patterns of the aromatic protons.
Chemical Properties: Changes in the ester group from ethyl to hexyl, as in DHHB, increase the lipophilicity and oil solubility of the compound, which is a critical property for its use in sunscreen formulations. cambridgemedchemconsulting.com Isosteric replacements, such as converting an ester to an amide, can introduce hydrogen bond donating capabilities and increase metabolic stability. domainex.co.uk
| Structural Modification | Key Derivative Example | Influence on Properties |
|---|---|---|
| Ester Homologation (Ethyl → Hexyl) | DHHB | Increased lipophilicity and oil solubility. |
| Substitution on Salicyloyl Ring (-H → -N(Et)₂) | DHHB | Shifts UV absorption maximum to 354 nm (UV-A region), enhances photostability. cambridgemedchemconsulting.com |
| Derivatization of Hydroxyl Group | Acetylated/Etherified derivatives | Disrupts intramolecular H-bond, causes hypsochromic (blue) shift in UV spectrum. |
| Isosteric Replacement (Ester → Amide) | N-substituted benzamides | Increases hydrogen bonding potential and can alter metabolic stability. researchgate.netdomainex.co.uk |
Advanced Applications Based on Chemical Principles
Design of Chemosensors based on Photophysical Responses
The benzophenone (B1666685) scaffold, particularly with a hydroxyl group ortho to the carbonyl, is a promising platform for the design of chemosensors. The core principle lies in the modulation of the compound's photophysical properties, such as absorption or fluorescence, upon interaction with a specific analyte.
Chemosensors are designed to produce a detectable signal in the presence of a target species. For benzophenone-based sensors, this often involves a change in the intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen. When a metal ion or another analyte coordinates with this region, it can alter the electronic distribution and conformation of the molecule. This perturbation affects the energy levels of the frontier molecular orbitals, leading to a measurable shift in the UV-Visible absorption spectrum (a colorimetric response) or a change in fluorescence intensity (a fluorometric response). ias.ac.in
For instance, a novel benzophenone-based sensor was developed that exhibited a distinct color change from pale orange to pink upon binding with Cu²⁺ ions, allowing for naked-eye detection. UV-Vis titration experiments confirmed this interaction, showing a decrease in absorbance at one wavelength and an increase at others, with well-defined isosbestic points indicating the formation of a specific complex between the sensor and the copper ion. ias.ac.in While this example does not use Ethyl 2-(2-hydroxybenzoyl)benzoate directly, the underlying principle of analyte-induced changes to the photophysical properties of a functionalized benzophenone core is directly applicable. The design of such sensors requires careful consideration of selectivity and sensitivity, which can be tuned by modifying the substituents on the benzophenone framework. nih.gov
Precursors in Complex Organic Synthesis
This compound serves as a functionalized building block, or precursor, in more complex organic syntheses. Its structure contains several reactive sites: the ester group, the aromatic rings which can undergo electrophilic substitution, and the phenol-ketone moiety.
A primary application as a precursor involves leveraging the ester for further modification. For example, while the synthesis for the specific ethyl ester is not widely detailed, the general synthesis for its close analog, Diethylamino hydroxybenzoyl hexyl benzoate (B1203000) (DHHB), provides a clear template. That process involves a Friedel-Crafts acylation between a substituted phenol (B47542) (like 3-N,N-diethylaminophenol) and phthalic anhydride (B1165640) to form the 2-benzoylbenzoic acid intermediate. epo.orgresearchgate.net This intermediate is then esterified with the corresponding alcohol (in this case, ethanol (B145695) for the ethyl ester or hexanol for the hexyl ester) to yield the final product. epo.orggoogle.com
This synthetic route highlights that this compound can be prepared from 2-(2-hydroxybenzoyl)benzoic acid and ethanol. Conversely, the ethyl ester itself can be a starting point for creating a variety of other compounds. For example, the ester could be hydrolyzed back to the carboxylic acid for different coupling reactions, or the phenolic hydroxyl group could be alkylated or acylated to introduce new functionalities, potentially altering its photophysical or material properties. nih.gov The benzophenone core is also a key intermediate in the synthesis of polycyclic aromatic compounds through reactions like the Diels-Alder cycloaddition, where it can act as a high-boiling solvent or reactant at high temperatures. mdpi.com
Materials Science Applications Focused on UV-Absorption and Fluorescence Mechanisms
The 2-hydroxybenzophenone (B104022) structure is a cornerstone of UV-absorber technology in materials science due to its exceptional ability to dissipate harmful ultraviolet radiation as heat, thereby protecting materials from photodegradation.
The key to its function is a process called Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of a UV photon, the molecule is promoted to an excited electronic state. In this excited state, the phenolic proton is transferred to the carbonyl oxygen, forming a transient keto-enol tautomer. This tautomer is unstable and rapidly undergoes non-radiative decay back to the ground state, releasing the absorbed energy as harmless thermal energy and restoring the original keto-form of the molecule. This rapid, reversible cycle allows the molecule to dissipate large amounts of UV energy without undergoing permanent chemical change, granting it high photostability. nih.govresearchgate.net
The inherent photostability of 2-hydroxybenzophenones makes them excellent photostabilizers for other, less stable organic molecules and polymers. nih.gov They are frequently incorporated into plastics, coatings, and cosmetic formulations to prolong product life and efficacy. nih.govmdpi.com The related compound DHHB, for example, is a highly effective UV-A filter known for its excellent photostability. wikipedia.orgwikipedia.org
In addition to their primary function of absorbing UV radiation, these compounds can also protect other UV absorbers through energy transfer mechanisms. If a nearby molecule absorbs a photon and enters an excited state, a 2-hydroxybenzophenone can accept that energy through a process like Förster Resonance Energy Transfer (FRET), provided there is sufficient spectral overlap. nih.gov The 2-hydroxybenzophenone then dissipates this secondary energy through its efficient ESIPT pathway. However, studies on DHHB have shown that its interaction with other UV filters like avobenzone (B1665848) occurs primarily through a static quenching mechanism rather than FRET, indicating that multiple stabilization pathways can be involved. nih.govnih.gov
While the ESIPT mechanism in 2-hydroxybenzophenones is typically a non-radiative pathway, modifications to the molecular structure can enable fluorescence, making them suitable for designing fluorescent probes. The principle behind this application is to create a system where the ESIPT process is initially "off" or leads to emission in one region of the spectrum. Upon interaction with an analyte, the ESIPT pathway is either enabled or altered, causing the probe to "turn on" or shift its emission wavelength. nih.gov
For example, probe design can be based on the derivatization of the hydroxyl group. nih.gov In its blocked form, the molecule may exhibit standard fluorescence. When an analyte (e.g., a specific enzyme or chemical species) removes the blocking group, the hydroxyl is revealed, the ESIPT process is activated, and a new, large Stokes shift emission appears from the keto-tautomer form. This "turn-on" response provides a highly sensitive detection method. nih.gov The design of such probes leverages principles of chelation-enhanced fluorescence (CHEF) and requires a scaffold that is permeable to cell membranes and non-toxic for biological imaging applications. nih.govresearchgate.net
Structure-Reactivity Relationships in Advanced Chemical Systems
The relationship between the molecular structure of 2-hydroxybenzoylbenzoate derivatives and their chemical reactivity or activity is a critical area of study for optimizing their performance in various applications. Structure-Activity Relationship (SAR) studies are essential in fields ranging from drug discovery to materials science. nih.gov
For UV absorbers, the nature and position of substituents on the aromatic rings significantly influence the absorption spectrum and photostability. Electron-donating groups, such as the diethylamino group in DHHB, can shift the absorption maximum to longer wavelengths (a bathochromic shift), enhancing protection in the UV-A range. wikipedia.org The length of the ester alkyl chain (e.g., ethyl vs. hexyl) primarily affects physical properties like oil solubility and water resistance, which are crucial for formulation in sunscreens and polymers. nih.govwikipedia.org
In the context of designing new therapeutic agents or other bioactive molecules, SAR studies guide the modification of a lead compound to enhance its potency and selectivity. For instance, a series of derivatives of a complex heterocyclic system were synthesized and evaluated to determine how different functional groups influenced their binding affinity to specific biological receptors. nih.govsigmaaldrich.com Similarly, for benzoate derivatives being investigated for neuroprotective effects, the length and nature of the ester chain were found to be critical for activity. google.com These principles demonstrate that systematic structural modifications to the this compound scaffold would be a rational approach to developing new materials or molecules with tailored properties.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways and Catalysis
The traditional synthesis of ethyl benzoates often involves the acid-catalyzed esterification of the corresponding benzoic acid with ethanol (B145695). For instance, a common method involves refluxing the acid with absolute ethanol in the presence of a catalytic amount of sulfuric acid. mdpi.com While effective, future research will likely target the development of more efficient, selective, and environmentally benign catalytic systems.
The exploration of novel catalysts is a primary avenue for innovation. This includes investigating heterogeneous catalysts to simplify product purification and catalyst recovery, as well as biocatalysis, which employs enzymes to carry out reactions with high selectivity under mild conditions. nih.gov The development of solid acid catalysts, for example, could replace corrosive liquid acids like sulfuric acid, thereby reducing waste and improving process safety.
Table 1: Potential Catalytic Systems for Future Synthesis
| Catalyst Type | Potential Advantages | Research Focus |
| Homogeneous | High activity and selectivity | Development of organometallic and acid catalysts with lower environmental impact. |
| Heterogeneous | Ease of separation and reusability, reduced waste | Design of stable solid acid catalysts, such as zeolites or functionalized resins. |
| Biocatalysis | High stereo- and regioselectivity, mild reaction conditions, biodegradable | Screening for suitable lipases or esterases, process optimization. nih.gov |
Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the reaction mechanisms, molecular structure, and electronic properties of Ethyl 2-(2-hydroxybenzoyl)benzoate is crucial for its optimization and application. Advanced analytical techniques offer powerful tools to gain these deeper insights.
Spectroscopic methods are fundamental to this effort. While standard techniques like Infrared (IR) spectroscopy are used to confirm the formation of the ester group by identifying the characteristic C=O stretching band and the disappearance of the broad -OH peak from the carboxylic acid mdpi.com, more advanced methods can provide greater detail. Techniques such as single-crystal X-ray diffraction can unambiguously determine the three-dimensional molecular structure, including bond lengths, angles, and intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.net For related, more complex benzoate (B1203000) esters, X-ray analysis has been crucial in defining the precise configuration and intermolecular hydrogen bonding patterns that dictate crystal packing. researchgate.net
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach. DFT calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties, providing a close correlation with experimental data. scholarsresearchlibrary.com Such studies, as performed on the related ethyl benzoate, can elucidate how substituents affect the molecule's stability and electronic structure. scholarsresearchlibrary.com For future work, computational modeling could be employed to:
Investigate the reaction mechanism of its synthesis, identifying transition states and activation barriers. rsc.org
Simulate its electronic absorption spectra to understand its photophysical properties.
Explore excited-state dynamics, as has been done for related UV-absorbing compounds using transient absorption spectroscopy. researchgate.net
Table 2: Advanced Techniques for Mechanistic and Structural Analysis
| Technique | Type | Information Gained |
| Single-Crystal X-ray Diffraction | Spectroscopic | Precise 3D molecular structure, bond lengths/angles, crystal packing, intermolecular forces. mdpi.com |
| Density Functional Theory (DFT) | Computational | Optimized geometry, reaction energetics, vibrational frequencies, electronic properties. scholarsresearchlibrary.com |
| Transient Absorption Spectroscopy | Spectroscopic | Excited-state relaxation pathways, photochemical behavior. researchgate.net |
| HPLC-MS/MS | Spectroscopic | Identification of reaction intermediates, by-products, and degradation products. nih.gov |
By combining these advanced spectroscopic and computational methods, researchers can build a comprehensive model of the molecule's behavior at an atomic level.
Development of Advanced Functional Materials
The inherent chemical structure of this compound, featuring aromatic rings and functional groups capable of hydrogen bonding, makes it a candidate for the development of advanced materials. Benzoate derivatives are known to be valuable intermediates in organic synthesis and have been incorporated into various materials, including polymers. mdpi.com
A significant area for future research is its potential as a monomer or a functional additive in polymer chemistry. The hydroxyl and ester groups could be modified or used as points for polymerization, potentially leading to new polyesters or polycarbonates with tailored properties. Its aromatic structure suggests it could enhance the thermal stability or refractive index of materials.
Furthermore, the core structure is related to the benzophenone (B1666685) class, which is widely used in UV-filtering applications. researchgate.net While its specific UV absorption properties require detailed investigation, related compounds like diethylamino hydroxybenzoyl hexyl benzoate are known to be effective UVA filters. google.comgoogle.com Future research could explore the potential of this compound or its derivatives as UV stabilizers in plastics, coatings, or personal care products, contingent on thorough performance and safety evaluations.
Interdisciplinary Research with Emerging Chemical Fields
The full potential of this compound can be unlocked through collaboration with other scientific disciplines.
Photochemistry: Interdisciplinary studies with photochemists could investigate the molecule's behavior upon exposure to UV radiation. This would involve studying its photostability and the potential formation of photoproducts, which is critical for applications like UV absorbers. nih.gov
Materials Science: Collaboration with materials scientists is essential for incorporating the molecule into functional materials. This could involve blending it into polymer matrices, synthesizing novel copolymers, and characterizing the resulting materials' mechanical, thermal, and optical properties. kit.ac.jp
Environmental Chemistry: As with any commercial chemical, understanding its environmental fate is crucial. Research in this area would involve studying its biodegradability and potential transformation products in aquatic systems, similar to studies conducted on other UV filters. nih.govnih.gov
Computational Science: Continued partnership with computational chemists will be vital to guide experimental work, predict properties of novel derivatives, and gain deeper mechanistic understanding, thereby accelerating the research and development cycle. rsc.orgnih.gov
Sustainable Chemistry Approaches for this compound Production
Applying the principles of green chemistry to the production of this compound is a critical future direction, aiming to reduce environmental impact and improve economic viability. jddhs.com This involves a holistic reassessment of the entire synthetic process.
Key green chemistry strategies that could be implemented include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. jddhs.com
Use of Renewable Feedstocks: Utilizing raw materials derived from renewable sources. For example, the ethanol used in the esterification could be sourced from biomass fermentation. nih.gov
Safer Solvents and Reaction Conditions: Reducing or eliminating the use of hazardous organic solvents. Research could focus on solvent-free reactions or the use of greener alternatives like bio-based solvents (e.g., ethyl lactate) or water. nih.govjddhs.com
Energy Efficiency: Employing energy-efficient technologies such as microwave-assisted or ultrasound-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. jddhs.com
Catalysis: As discussed in section 9.1, shifting from stoichiometric reagents to reusable and highly selective catalysts (heterogeneous, biocatalysts) is a cornerstone of green chemistry. nih.gov
Table 3: Application of Green Chemistry Principles to Production
| Green Chemistry Principle | Application to this compound Synthesis |
| 7. Use of Renewable Feedstocks | Sourcing ethanol from biomass. nih.gov |
| 5. Safer Solvents & Auxiliaries | Exploring solvent-free conditions or using green solvents like ethyl lactate. jddhs.com |
| 6. Design for Energy Efficiency | Implementing microwave-assisted synthesis to reduce reaction time and energy use. jddhs.com |
| 9. Catalysis | Replacing stoichiometric acid catalysts with reusable heterogeneous or enzyme-based catalysts. |
| 2. Atom Economy | Optimizing reactions to minimize the formation of by-products. jddhs.com |
By integrating these sustainable practices, the future production of this compound can be aligned with modern standards of environmental responsibility and economic efficiency.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(2-hydroxybenzoyl)benzoate, and how can reaction conditions be controlled to minimize side products?
- Methodological Answer : The compound can be synthesized via esterification of 2-hydroxybenzoylbenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Key parameters include maintaining anhydrous conditions, refluxing at 80–100°C, and monitoring reaction progress via TLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the pure ester .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer : Combine spectroscopic methods:
- NMR : ¹H and ¹³C NMR to confirm ester linkage and aromatic substitution patterns.
- IR : Validate carbonyl (C=O) stretches at ~1700–1750 cm⁻¹.
- GC-MS : Quantify purity and detect volatile byproducts.
Crystallographic analysis (via SHELXL) can resolve ambiguities in stereochemistry .
Q. How do pH and temperature influence the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC. Hydrolysis rates increase under alkaline conditions (pH > 9) due to nucleophilic attack on the ester carbonyl. Store in anhydrous, acidic environments (pH 4–6) at 4°C for long-term stability .
Advanced Research Questions
Q. What strategies can resolve contradictions in kinetic data for this compound’s hydrolysis across different studies?
- Methodological Answer : Discrepancies may arise from solvent polarity, ionic strength, or catalytic impurities. Standardize experimental conditions:
- Use deuterated solvents for reproducible NMR kinetics.
- Apply Eyring/Primary Kinetic Isotope Effects to distinguish acid- vs. base-catalyzed pathways.
- Validate with computational models (DFT) to compare activation energies .
Q. How can crystallographic refinement challenges (e.g., twinned data or low resolution) be addressed for this compound?
- Methodological Answer : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine twin fractions. For low-resolution data (<1.0 Å), use charge-density analysis with multipole refinement. Synchrotron radiation (λ = 0.7–1.0 Å) improves data quality. Validate thermal displacement parameters (ADPs) to avoid overfitting .
Q. What mechanistic insights guide the optimization of this compound’s bioactivity in inflammation or cancer studies?
- Methodological Answer : For COX-2 inhibition (hypothetical based on analogs), perform molecular docking (AutoDock Vina) to predict binding affinity. Validate via SPR or ITC to quantify interactions. For anticancer activity, use apoptosis assays (Annexin V/PI staining) and compare IC₅₀ values against structural analogs .
Q. How can reaction yields be improved for derivatives of this compound without compromising regioselectivity?
- Methodological Answer : Optimize Friedel-Crafts acylation or Suzuki coupling using Pd(OAc)₂/XPhos catalysts. Screen solvents (DMF vs. THF) and additives (e.g., K₂CO₃ for deprotonation). Employ microwave-assisted synthesis (100–120°C, 30 min) to enhance reaction rates and selectivity .
Data-Driven Research Questions
Q. What computational tools are recommended for modeling the electronic properties of this compound?
- Methodological Answer : Use Gaussian 16 for DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps and electrostatic potentials. Compare with experimental UV-Vis (λmax) and cyclic voltammetry data to validate electron-withdrawing/donating effects .
Q. How can researchers differentiate between polymorphic forms of this compound using thermal and spectroscopic methods?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
